molecular formula C14H11BrFNO B7644155 2-bromo-4-fluoro-N-(4-methylphenyl)benzamide

2-bromo-4-fluoro-N-(4-methylphenyl)benzamide

Cat. No.: B7644155
M. Wt: 308.14 g/mol
InChI Key: YUMGSGMENYQYJQ-UHFFFAOYSA-N
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Description

2-bromo-4-fluoro-N-(4-methylphenyl)benzamide is an organic compound with the molecular formula C14H11BrFNO It is a derivative of benzamide, featuring bromine and fluorine substituents on the benzene ring, along with a 4-methylphenyl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-fluoro-N-(4-methylphenyl)benzamide typically involves the following steps:

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-fluoro-N-(4-methylphenyl)benzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Electrophilic Aromatic Substitution: The fluorine and bromine substituents can direct electrophiles to specific positions on the benzene ring, allowing for further functionalization.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Electrophilic Aromatic Substitution: Electrophiles like nitronium ion (NO2+) or sulfonyl chloride (SO2Cl) in the presence of Lewis acids like aluminum chloride (AlCl3).

    Reduction: Reducing agents like LiAlH4 or BH3 in solvents such as tetrahydrofuran (THF) or ether.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzamides with various functional groups.

    Electrophilic Aromatic Substitution: Formation of nitro or sulfonyl derivatives.

    Reduction: Formation of 2-bromo-4-fluoro-N-(4-methylphenyl)aniline.

Scientific Research Applications

2-bromo-4-fluoro-N-(4-methylphenyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.

    Material Science: It is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.

    Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.

    Chemical Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules, facilitating the exploration of new chemical reactions and methodologies.

Mechanism of Action

The mechanism of action of 2-bromo-4-fluoro-N-(4-methylphenyl)benzamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The bromine and fluorine substituents can enhance binding affinity and selectivity towards the target, while the amide group can participate in hydrogen bonding interactions. The molecular targets and pathways involved vary depending on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

2-bromo-4-fluoro-N-(4-methylphenyl)benzamide can be compared with similar compounds such as:

    4-bromo-N-(2-methylphenyl)benzamide: Similar structure but lacks the fluorine substituent, which may affect its electronic properties and reactivity.

    2-bromo-5-fluoro-N-methylbenzamide: Similar structure but with a different substitution pattern, leading to variations in chemical behavior and applications.

    2-bromo-4-fluoroacetanilide: Similar structure but with an acetamide group instead of a benzamide group, influencing its chemical and biological properties.

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting effects on its reactivity and applications.

Properties

IUPAC Name

2-bromo-4-fluoro-N-(4-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrFNO/c1-9-2-5-11(6-3-9)17-14(18)12-7-4-10(16)8-13(12)15/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMGSGMENYQYJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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